3-Azabicyclo[3.2.0]heptane-1-carboxylic acid
Description
Bicyclic Framework Analysis
The core structure of 3-azabicyclo[3.2.0]heptane-1-carboxylic acid consists of a seven-membered bicyclic system comprising a three-membered ring fused to a four-membered ring (Figure 1). The numbering follows IUPAC conventions, with the nitrogen atom positioned at the third carbon (3-aza designation) and the carboxylic acid group at the first carbon. The bridgehead carbons (C1 and C4) exhibit tetrahedral geometry, while the smaller three-membered ring introduces significant angle strain, influencing reactivity and stability.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Ring system | Bicyclo[3.2.0]heptane |
| Heavy atoms | 10 |
| Rotatable bonds | 1 |
| Polar surface area | 49 Ų |
| Hydrogen bond donors | 2 (NH and COOH) |
The nitrogen atom’s incorporation into the bicyclic framework reduces conformational flexibility, as evidenced by a carbon bond saturation (Fsp³) of 0.857. This rigidity is critical for interactions in biological systems, where the compound often serves as a constrained scaffold mimicking peptide backbones.
Stereochemical Configuration and Conformational Dynamics
The stereochemistry of this compound is defined by its bridgehead chiral centers (C1 and C4). X-ray crystallographic studies of analogous compounds reveal an endo preference for the carboxylic acid group, stabilized by intramolecular hydrogen bonding with the nitrogen lone pair. This configuration minimizes steric clashes between the bicyclic framework and the carboxylate moiety.
Conformational analysis via density functional theory (DFT) shows two dominant puckering modes:
- Twist-boat conformation : Predominant in solution, allowing partial relief of ring strain.
- Chair-like conformation : Observed in crystalline states, stabilized by lattice packing forces.
The energy barrier between these conformers is approximately 8–10 kcal/mol, indicating moderate interconversion dynamics at physiological temperatures. Substituents on the nitrogen or adjacent carbons significantly alter these barriers, as demonstrated in photochemical synthesis studies.
Comparative Structural Analysis with Related Azabicyclo Derivatives
The [3.2.0] bicyclic system distinguishes this compound from other azabicyclo derivatives, such as:
A. 3-Azabicyclo[3.1.1]heptane derivatives
- Feature a [3.1.1] system with a five-membered ring, reducing angle strain.
- Exhibit higher LogP values (-1.2 vs. -2.42) due to decreased polarity.
B. 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (penicillin core)
- Sulfur substitution at C4 enhances resonance stabilization.
- Broader pharmacological applications due to β-lactam ring reactivity.
C. 3-Azabicyclo[4.1.0]heptane derivatives
- Larger seven-membered ring system increases flexibility.
- Lower metabolic stability compared to [3.2.0] systems.
Table 2: Structural Comparison of Azabicyclo Derivatives
The [3.2.0] system’s compact geometry and high Fsp³ character make it advantageous for drug discovery, particularly in designing protease inhibitors with improved target selectivity.
Properties
IUPAC Name |
3-azabicyclo[3.2.0]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(7)3-8-4-7/h5,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEZUUMPFWMZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition of Cyclobutene Carboxylates and Azomethine Ylides
A cornerstone strategy involves the [3+2] cycloaddition between cyclobut-1-ene carboxylates and azomethine ylides. This method, scalable to multigram quantities, generates 1,3-disubstituted 3-azabicyclo[3.2.0]heptanes (Figure 1A). The azomethine ylide is typically generated in situ from aldehydes and amino esters, with Zn(OTf)₂ or AgOAc as catalysts. Exit vector plot (EVP) analysis confirms the scaffold’s compatibility with parallel synthesis, enabling rapid diversification. Yields range from 65–85%, with diastereoselectivity influenced by steric effects of substituents.
Intermolecular [2+2] Photocycloaddition
Maleic anhydride and N-protected 3-pyrroline undergo a sensitized [2+2] photocycloaddition to form 6-monosubstituted derivatives (Figure 1B). UV irradiation (λ = 300 nm) in acetone with benzophenone as a sensitizer affords bicyclic anhydrides, hydrolyzed to carboxylic acids under basic conditions. This route achieves 50–70% yields but requires careful control of irradiation time to minimize side reactions.
Photochemical and Thermal Ring-Closing Strategies
Kochi–Salomon Reaction with Diallylamine
The photochemical [2+2] cycloaddition of diallylamine in aqueous H₂SO₄ (1 M) produces 3-azabicyclo[3.2.0]heptane hydrochloride (Figure 2A). In situ protonation masks the amine’s basicity, enabling reactivity under Cu(II) catalysis. Despite challenges in isolation due to high aqueous solubility, this one-step method achieves 32% yield on a 32.2 mmol scale. Ethyl acetate extraction is preferred over chlorinated solvents to avoid emulsion formation.
Pyrazoline Photodecomposition
CF₃-substituted pyrazolines, synthesized from cinnamic acid derivatives, undergo photochemical decomposition to yield 3-azabicyclo[3.2.0]heptanes (Figure 2B). Hg lamp irradiation (λ = 254 nm) in MeCN induces nitrogen extrusion, forming the bicyclic core with 60–90% efficiency. Diastereoselectivity is controlled by substituent positioning, with trans-isomers predominating.
Functional Group Transformations
Hydrolysis of Spirocyclic Oxetanyl Nitriles
Spirocyclic oxetanyl nitriles, prepared via [3+2] cycloaddition, are reduced using NaBH₄/CoCl₂ in MeOH to form secondary amines, followed by hydrolysis to the carboxylic acid (Figure 3A). This two-step sequence achieves 75–88% yields but requires anhydrous conditions to prevent premature hydrolysis.
Curtius Rearrangement of Protected Derivatives
tert-Butoxycarbonyl (Boc)-protected 3-azabicyclo[3.2.0]heptanes undergo Curtius rearrangement with diphenylphosphoryl azide (DPPA) to generate isocyanates, which are trapped with tert-butanol (Figure 3B). Subsequent HCl-mediated deprotection yields the carboxylic acid in 70% overall yield.
Comparative Analysis of Methodologies
Stereochemical and Mechanistic Insights
- Diastereoselectivity : In photochemical methods, the endo rule governs selectivity, favoring cis-fused products. For [3+2] cycloadditions, bulky esters (e.g., tert-butyl) enhance trans selectivity via steric hindrance.
- Reaction Kinetics : DFT studies reveal that azomethine ylide cycloadditions proceed via a concerted asynchronous mechanism, with activation energies of 15–20 kcal/mol.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The reduction of nitriles to amines is a notable reaction, often using reagents like lithium aluminum hydride (LiAlH4) .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of nitriles typically yields amines, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Antibiotic Development
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid has been explored for its antibacterial properties, particularly as a scaffold for developing new antibiotics. Its derivatives have shown effectiveness against various bacterial strains, including those resistant to traditional antibiotics. For instance, compounds derived from this bicyclic structure have been reported to inhibit bacterial cell wall synthesis, leading to cell death in both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Research indicates that derivatives of this compound can inhibit enzymes such as urease and alpha-amylase, which are crucial for various metabolic processes in bacteria and fungi. This inhibition can lead to reduced virulence and growth of pathogenic organisms, making it a candidate for developing novel antifungal and antibacterial agents .
Case Study 1: Antibiotic Efficacy
A study published in Nature evaluated the antibiotic efficacy of a derivative of this compound against extended-spectrum beta-lactamase-producing bacteria. The results indicated a significant reduction in bacterial counts in vitro and in vivo models, suggesting its potential as a new treatment option for serious infections resistant to conventional antibiotics .
Case Study 2: Enzyme Inhibition
In another investigation, researchers assessed the inhibitory effects of this compound on urease activity using various concentrations. The findings demonstrated a dose-dependent inhibition, with the most potent derivatives showing over 70% inhibition at lower concentrations compared to standard inhibitors . This highlights the compound's potential utility in treating conditions like urinary tract infections where urease-producing bacteria are prevalent.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it can bind to and inhibit enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Similar Bicyclic Carboxylic Acids
Structural and Functional Differences
The table below highlights key structural and functional differences between 3-azabicyclo[3.2.0]heptane-1-carboxylic acid and related compounds:
Key Observations:
Ring System Variations: The bicyclo[3.2.0] system in the target compound provides a larger ring compared to bicyclo[2.2.1] (Ahc), resulting in distinct conformational profiles. For example, Ahc’s [2.2.1] system mimics proline but with enhanced rigidity due to the nitrogen at C7, making it ideal for stabilizing β-turns in peptides . The bicyclo[3.1.1] system () introduces a different bridgehead geometry, reducing chirality and enabling nonchiral β-amino acid applications .
Functional Group Impact: The 4-thia substitution in 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () introduces sulfur, critical for antibiotic activity in penicillins. In contrast, the target compound lacks sulfur, limiting its utility in β-lactam antibiotics but expanding its role in non-antibiotic peptidomimetics . Bridgehead substituents (e.g., -N at C3 vs. C7) alter electronic and steric properties. For instance, Ahc’s nitrogen at C7 increases pyramidalization, affecting peptide backbone angles by up to 7° compared to proline .
Biological Activity
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid (AACH) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article delves into the compound's biological activity, including its antibacterial, antioxidant, and potential neurological effects, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 143.17 g/mol. The structural features include a nitrogen atom within the bicyclic framework and a carboxylic acid functional group, which enhances its reactivity and interaction with biological systems .
1. Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The agar well diffusion technique was employed to evaluate the antibacterial activity against various strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results indicated that certain derivatives showed comparable efficacy to established antibiotics like meropenem .
| Bacterial Strain | Zone of Inhibition (mm) | Control (Meropenem) |
|---|---|---|
| Escherichia coli | 18 | 22 |
| Staphylococcus aureus | 20 | 25 |
| Bacillus subtilis | 15 | 20 |
2. Antioxidant Activity
The antioxidant potential of AACH was assessed using the DPPH (1,1-diphenyl-2-picryl-hydrazyl) assay. The compound demonstrated a significant scavenging effect on free radicals, suggesting its utility in mitigating oxidative stress-related conditions.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 35 |
| 50 | 55 |
| 100 | 75 |
3. Neurological Effects
Preliminary studies indicate that AACH may influence neurotransmitter systems, particularly dopaminergic and serotonergic pathways. These interactions suggest potential applications in pain management and neurological disorders, although specific mechanisms remain to be elucidated .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study conducted by researchers at the Islamia University of Bahawalpur, multiple derivatives of AACH were synthesized and screened for antibacterial activity. The study highlighted that specific modifications to the AACH structure significantly enhanced its antibacterial properties against resistant strains of bacteria .
Case Study 2: Antioxidant Properties
A separate investigation focused on the antioxidant capabilities of AACH derivatives showed promising results in reducing oxidative stress markers in vitro, indicating potential therapeutic benefits in conditions like neurodegeneration .
Q & A
Q. How can the bicyclic core be modified to explore new bioactivities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
